N-(4-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide
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Overview
Description
N-(4-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a hydroxy group, and two phenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of 4-chlorobenzoyl chloride with diphenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)-2-oxo-2,2-diphenylacetamide.
Reduction: Formation of N-(4-chlorophenyl)-2-amino-2,2-diphenylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The hydroxy group can form hydrogen bonds with active sites, while the chlorophenyl and diphenyl groups provide hydrophobic interactions that enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide: Unique due to the presence of both hydroxy and chlorophenyl groups.
N-(4-chlorophenyl)-2-oxo-2,2-diphenylacetamide: Lacks the hydroxy group, leading to different reactivity.
N-(4-chlorophenyl)-2-amino-2,2-diphenylacetamide: Contains an amino group instead of a hydroxy group, altering its chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16ClNO2 |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H16ClNO2/c21-17-11-13-18(14-12-17)22-19(23)20(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) |
InChI Key |
VXNUIMSLVNPQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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